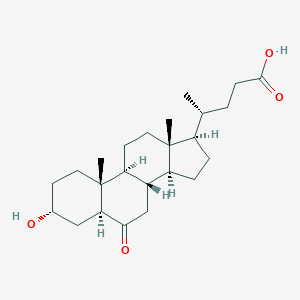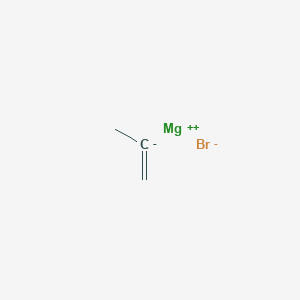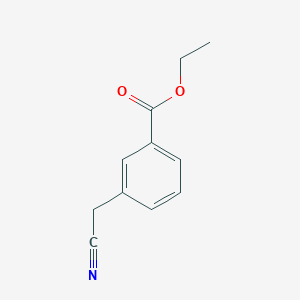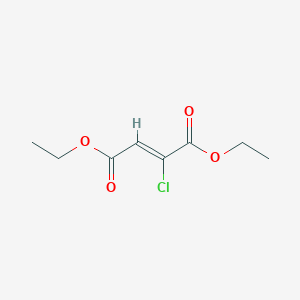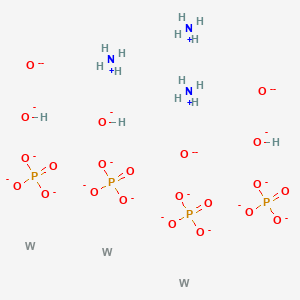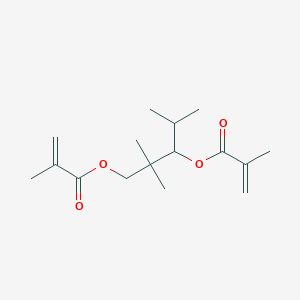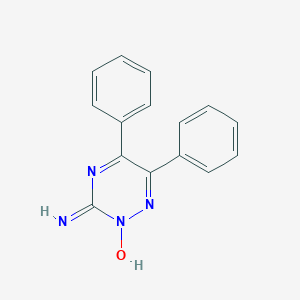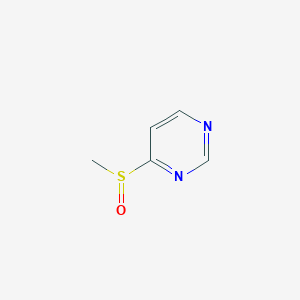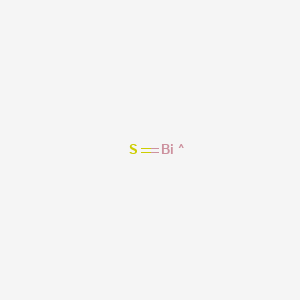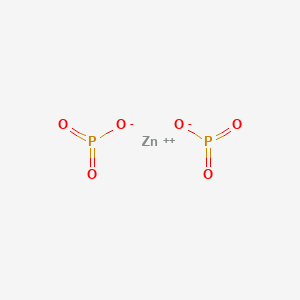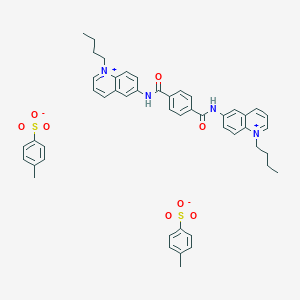
6,6'-(p-Phenylenebis(carbonylimino))bis(1-butylquinolinium) ditosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6'-(p-Phenylenebis(carbonylimino))bis(1-butylquinolinium) ditosylate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BQCA and is a quaternary ammonium salt.
Wissenschaftliche Forschungsanwendungen
BQCA has been extensively studied for its potential applications in various fields such as neuroscience, drug discovery, and nanotechnology. In neuroscience, BQCA is used as a selective agonist for the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. BQCA has also been used in drug discovery as a lead compound for the development of new drugs that target the α7 nicotinic acetylcholine receptor. In nanotechnology, BQCA has been used as a building block for the synthesis of functionalized nanoparticles.
Wirkmechanismus
BQCA acts as a selective agonist for the α7 nicotinic acetylcholine receptor. When BQCA binds to the receptor, it causes a conformational change that results in the opening of the ion channel. This leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways.
Biochemische Und Physiologische Effekte
BQCA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BQCA can enhance synaptic plasticity and improve cognitive function. BQCA has also been shown to have neuroprotective effects against oxidative stress and inflammation. In addition, BQCA has been shown to have anti-tumor activity in certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BQCA is its high selectivity for the α7 nicotinic acetylcholine receptor. This allows for more precise targeting of this receptor in experiments. However, one limitation of BQCA is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BQCA. One area of interest is the development of new drugs that target the α7 nicotinic acetylcholine receptor for the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the use of BQCA as a building block for the synthesis of functionalized nanoparticles for various applications such as drug delivery and imaging. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BQCA and its potential applications in various fields.
Conclusion:
In conclusion, 6,6'-(p-Phenylenebis(carbonylimino))bis(1-butylquinolinium) ditosylate, or BQCA, is a synthetic compound with potential applications in various fields such as neuroscience, drug discovery, and nanotechnology. BQCA acts as a selective agonist for the α7 nicotinic acetylcholine receptor and has various biochemical and physiological effects. While BQCA has limitations for lab experiments, it has several advantages that make it a promising compound for future research.
Synthesemethoden
The synthesis of BQCA involves the reaction of 6,6'-dibromo-2,2'-biquinoline with 1,4-diaminobutane and subsequent reaction of the resulting intermediate with p-toluenesulfonyl chloride. This yields BQCA as a white solid with a melting point of 170-172°C.
Eigenschaften
CAS-Nummer |
14120-88-8 |
|---|---|
Produktname |
6,6'-(p-Phenylenebis(carbonylimino))bis(1-butylquinolinium) ditosylate |
Molekularformel |
C48H50N4O8S2 |
Molekulargewicht |
875.1 g/mol |
IUPAC-Name |
1-N,4-N-bis(1-butylquinolin-1-ium-6-yl)benzene-1,4-dicarboxamide;4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H34N4O2.2C7H8O3S/c1-3-5-19-37-21-7-9-27-23-29(15-17-31(27)37)35-33(39)25-11-13-26(14-12-25)34(40)36-30-16-18-32-28(24-30)10-8-22-38(32)20-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h7-18,21-24H,3-6,19-20H2,1-2H3;2*2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
OPYXKRYDFNCJTK-UHFFFAOYSA-N |
SMILES |
CCCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)[N+](=CC=C5)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Kanonische SMILES |
CCCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)[N+](=CC=C5)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Synonyme |
is-(n-butyl)-N,N'-bis-(6-quinoyl)terephthalamide bis-(n-butyl)-QBQ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



